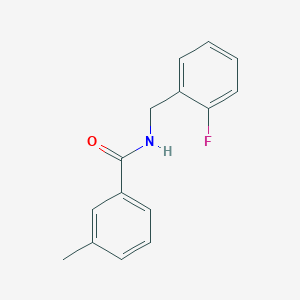

N-(2-Fluorobenzyl)-3-methylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

712301-17-2 |

|---|---|

Molecular Formula |

C15H14FNO |

Molecular Weight |

243.28 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-methylbenzamide |

InChI |

InChI=1S/C15H14FNO/c1-11-5-4-7-12(9-11)15(18)17-10-13-6-2-3-8-14(13)16/h2-9H,10H2,1H3,(H,17,18) |

InChI Key |

MDGWMZQKYSOJDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to N-(2-Fluorobenzyl)-3-methylbenzamide Synthesis

The construction of the this compound molecule is primarily achieved through the formation of an amide linkage between two key building blocks: 3-methylbenzoic acid and (2-fluorophenyl)methanamine. The efficiency and selectivity of this reaction are paramount, and various methodologies have been developed to achieve high yields and purity.

Amide Bond Formation Reactions: General Principles and Specific Adaptations

The creation of the amide bond is a cornerstone of organic synthesis. For this compound, this involves the reaction of a carboxylic acid derivative with an amine, a process that often requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

The most direct and common approach for synthesizing this compound is the coupling of 3-methylbenzoic acid with 2-fluorobenzylamine (B1294385). This transformation typically requires the use of coupling reagents to activate the carboxylic acid. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thus promoting the reaction with the amine.

Commonly employed coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The general reaction is depicted below:

Reaction Scheme for Carbodiimide-Mediated Coupling

Another effective method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. Reacting 3-methylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields 3-methylbenzoyl chloride. This highly electrophilic intermediate readily reacts with 2-fluorobenzylamine, usually in the presence of a base to neutralize the HCl byproduct.

| Reagent Class | Specific Example | Role in Synthesis |

| Carbodiimides | EDC, DCC | Activates the carboxylic acid for direct coupling with the amine. |

| Acyl Halide Precursors | Thionyl chloride, Oxalyl chloride | Converts the carboxylic acid to a more reactive acyl chloride. |

| Additives | HOBt, DMAP | Suppresses side reactions and catalyzes the amide bond formation. |

In recent years, catalytic methods for amide bond formation have gained prominence due to their efficiency and milder reaction conditions.

Palladium-catalyzed methods, while more commonly used for C-N cross-coupling reactions to form amines, can also be adapted for amide synthesis. For instance, palladium catalysts can be used in the aminocarbonylation of aryl halides. While not a direct coupling of a carboxylic acid and an amine, this approach could theoretically be used to construct the benzamide (B126) core.

Organocatalysis offers a metal-free alternative for amide synthesis. N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts for the oxidative amidation of aldehydes with amines. google.com While this would require starting from 3-methylbenzaldehyde (B113406), it represents a modern and efficient route. Another organocatalytic approach involves the use of bifunctional catalysts that can activate both the carboxylic acid and the amine simultaneously. nih.gov

| Catalytic System | Description | Potential Application for this compound |

| Palladium Catalysis | Utilizes palladium complexes to facilitate C-N bond formation, often through aminocarbonylation of aryl halides. researchgate.net | Could be employed in a convergent synthesis strategy starting from an appropriately substituted aryl halide. |

| Organocatalysis (NHC) | N-heterocyclic carbenes catalyze the oxidative coupling of aldehydes and amines. google.com | Synthesis could proceed from 3-methylbenzaldehyde and 2-fluorobenzylamine. |

| Bifunctional Organocatalysis | Employs organic molecules with multiple functional groups to activate both reaction partners. nih.gov | Offers a mild and selective method for the direct coupling of 3-methylbenzoic acid and 2-fluorobenzylamine. |

Introduction of Fluorine and Methyl Substituents

2-Fluorobenzylamine : This starting material is commercially available or can be synthesized from 2-fluorobenzaldehyde (B47322) via reductive amination or from 2-fluorobenzyl chloride.

3-Methylbenzoic Acid : This is a readily available commercial chemical.

The strategic placement of these substituents is crucial for the desired properties of the final molecule. The introduction of fluorine, in particular, is a key consideration in medicinal chemistry due to its ability to modulate pharmacokinetic and pharmacodynamic properties.

Advanced Synthetic Routes for Related Benzamide Analogues

The synthesis of analogues of this compound is essential for exploring its biological activity and developing structure-activity relationships.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the structure of a lead compound to understand how different functional groups and their positions influence its biological activity. For this compound, derivatization can be explored at several positions:

The Benzamide Ring : The methyl group at the 3-position can be replaced with other alkyl or aryl groups, or its position can be moved around the ring. This can be achieved by starting with different substituted benzoic acids.

The Benzyl (B1604629) Ring : The fluorine atom at the 2-position of the benzyl ring can be moved to other positions (3- or 4-), or replaced with other halogens or electron-donating/withdrawing groups. This would involve using different substituted benzylamines.

The Amide N-H : The hydrogen on the amide nitrogen can be replaced with an alkyl group, for example, by alkylating the final product or by using a secondary amine in the initial coupling reaction.

These modifications can provide valuable insights into the key structural features required for the compound's activity and can guide the design of more potent and selective analogues. For example, studies on other benzamide derivatives have shown that the nature and position of substituents on the aromatic rings can significantly impact their biological profiles.

| Position of Derivatization | Possible Modifications | Rationale for SAR Studies |

| Benzamide Ring (3-position) | Alkyl groups, halogens, methoxy (B1213986) groups | To probe the steric and electronic requirements of the binding pocket. |

| Benzyl Ring (2-position) | Different halogens, trifluoromethyl, cyano groups | To investigate the influence of electronic effects and hydrogen bonding potential. |

| Amide Linkage | N-alkylation, N-arylation | To explore the importance of the amide N-H for hydrogen bonding and to modify lipophilicity. |

Scalable Synthesis Considerations for Research Purposes

The synthesis of this compound for research applications necessitates a methodology that is not only reliable and high-yielding but also amenable to scale-up to produce gram-to-multigram quantities. The most prevalent and scalable approach for forming the amide bond in this target molecule is through the coupling of a carboxylic acid with an amine. A common strategy involves the activation of the carboxylic acid component, 3-methylbenzoic acid, to facilitate its reaction with the amine, 2-fluorobenzylamine.

A widely employed method for this transformation on a research scale involves the conversion of the carboxylic acid to an acyl chloride. This highly reactive intermediate readily undergoes nucleophilic acyl substitution with the amine to form the desired amide. This two-step, one-pot procedure is often preferred for its efficiency and the high purity of the resulting product.

The initial step is the activation of 3-methylbenzoic acid. This is typically achieved by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is generally performed in an inert aprotic solvent like dichloromethane (B109758) (DCM) or toluene. The choice of chlorinating agent can influence the reaction conditions; for instance, reactions with oxalyl chloride can often be conducted at room temperature, while those with thionyl chloride may require gentle heating. The progress of the acyl chloride formation can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl or a mixture of CO and CO₂).

Once the formation of 3-methylbenzoyl chloride is complete, the excess chlorinating agent and solvent are typically removed under reduced pressure. The crude acyl chloride is then redissolved in a suitable solvent, and the 2-fluorobenzylamine is added, usually in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct generated during the amidation reaction. Common bases for this purpose include tertiary amines such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out at a controlled temperature, often starting at 0 °C and then allowing it to warm to room temperature.

The progress of the amidation reaction can be monitored by TLC or high-performance liquid chromatography (HPLC) until the starting materials are consumed. Upon completion, the reaction mixture is subjected to an aqueous workup to remove the base, any unreacted starting materials, and water-soluble byproducts. This usually involves washing the organic layer sequentially with a dilute acid (e.g., 1 M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound.

For research purposes, where high purity is often required, the crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel. The choice of purification method depends on the scale of the reaction and the nature of any impurities.

The following interactive data table summarizes a representative scalable synthesis protocol for this compound for research purposes.

| Step | Reactants/Reagents | Solvent | Typical Conditions | Notes |

| 1. Acyl Chloride Formation | 3-Methylbenzoic acid, Oxalyl chloride, cat. DMF | Dichloromethane (DCM) | Room temperature, 1-2 hours | Progress monitored by gas evolution and TLC. |

| 2. Amidation | 3-Methylbenzoyl chloride, 2-Fluorobenzylamine, Triethylamine | Dichloromethane (DCM) | 0 °C to room temperature, 2-4 hours | Exothermic reaction, amine is added slowly. |

| 3. Workup | 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine | - | Sequential washing of the organic layer | Removes excess reagents and byproducts. |

| 4. Purification | Crude this compound | Ethanol/Water or Ethyl acetate/Hexanes | Recrystallization or column chromatography | Yields high-purity product. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra, the precise chemical environment and connectivity of each atom in N-(2-Fluorobenzyl)-3-methylbenzamide can be determined.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons on both the 3-methylbenzoyl and the 2-fluorobenzyl rings, the benzylic methylene (B1212753) protons, the amide proton, and the methyl protons. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of adjacent functional groups, and the coupling patterns (multiplicity) reveal the number of neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This includes the carbonyl carbon of the amide, the aromatic carbons, the benzylic methylene carbon, and the methyl carbon. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. For instance, the carbonyl carbon is typically observed at a significantly downfield chemical shift.

A representative set of predicted ¹H and ¹³C NMR data, based on the analysis of similar structures, is presented below. It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | s | 1H | Aromatic CH (H2 of 3-methylbenzoyl) |

| ~7.55 | d | 1H | Aromatic CH (H6 of 3-methylbenzoyl) |

| ~7.35 | m | 3H | Aromatic CH (H4, H5 of 3-methylbenzoyl & H6 of 2-fluorobenzyl) |

| ~7.25 | t | 1H | Aromatic CH (H4 of 2-fluorobenzyl) |

| ~7.15 | t | 1H | Aromatic CH (H5 of 2-fluorobenzyl) |

| ~7.05 | t | 1H | Aromatic CH (H3 of 2-fluorobenzyl) |

| ~6.50 | t (broad) | 1H | NH |

| ~4.65 | d | 2H | CH₂ |

| ~2.40 | s | 3H | CH₃ |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~167.5 | C=O (Amide) |

| ~161.0 (d) | C-F (Aromatic) |

| ~138.5 | C-CH₃ (Aromatic) |

| ~134.5 | Quaternary C (Aromatic) |

| ~132.0 | Aromatic CH |

| ~130.0 (d) | Aromatic CH |

| ~129.0 (d) | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~125.0 (d) | Quaternary C (Aromatic) |

| ~124.5 (d) | Aromatic CH |

| ~115.5 (d) | Aromatic CH |

| ~40.0 | CH₂ |

| ~21.5 | CH₃ |

Note: (d) indicates a doublet due to carbon-fluorine coupling.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling correlations within the molecule. This is particularly useful for confirming the connectivity of protons within the aromatic spin systems of both rings and for correlating the benzylic methylene protons with the amide proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively assign each proton signal to its corresponding carbon signal, confirming the assignments made from the one-dimensional spectra. For example, the signal for the benzylic methylene protons in the ¹H NMR spectrum would correlate with the signal for the benzylic methylene carbon in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence, confirming its molecular formula of C₁₅H₁₄FNO.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, typically the molecular ion, to produce a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond and the benzylic C-N bond.

Expected Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment Structure |

| 243 | [M+H]⁺ (Protonated Molecular Ion) |

| 134 | [3-methylbenzoyl]⁺ cation |

| 109 | [2-fluorobenzyl]⁺ cation |

The fragmentation would likely proceed via cleavage of the amide bond to generate the 3-methylbenzoyl cation (m/z 134) and the 2-fluorobenzylaminyl radical. Alternatively, cleavage of the benzylic C-N bond could lead to the formation of the stable 2-fluorobenzyl cation (tropylium-like ion) at m/z 109.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O, C-N, C-F, and aromatic C-H and C=C bonds.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~3060 | Aromatic C-H stretch | Aromatic rings |

| ~2920 | Aliphatic C-H stretch | CH₂ and CH₃ |

| ~1640 | C=O stretch (Amide I) | Amide |

| ~1540 | N-H bend (Amide II) | Amide |

| ~1480, 1450 | Aromatic C=C stretch | Aromatic rings |

| ~1290 | C-N stretch | Amide |

| ~1220 | C-F stretch | Fluoroaromatic |

The presence of a strong absorption band around 1640 cm⁻¹ is characteristic of the carbonyl group in a secondary amide. The N-H stretching vibration, appearing as a sharp band around 3300 cm⁻¹, further confirms the presence of the amide functional group.

X-ray Crystallography for Three-Dimensional Structural Analysis

Crystal System and Molecular Conformation Determination

Should single-crystal X-ray diffraction data for this compound become available, the initial analysis would reveal the fundamental packing symmetry of the molecules in the solid state. This includes the determination of the crystal system (e.g., monoclinic, orthorhombic, etc.), the space group, and the unit cell dimensions.

Furthermore, the analysis would provide precise details on the molecule's conformation. Key conformational parameters that would be determined include:

Amide Bond Geometry: The planarity of the amide group (–C(O)NH–) and the specific bond lengths and angles within this functional group would be accurately measured.

Orientation of Substituents: The orientation of the fluorine atom on the benzyl (B1604629) ring and the methyl group on the benzamide (B126) ring relative to the rest of the molecule would be definitively established.

A representative data table for such crystallographic information would typically include the parameters listed below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄FNO |

| Formula Weight | 243.28 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Hydrogen Bonding Networks and Intermolecular Interactions

A crucial aspect of crystal structure analysis is the identification and characterization of intermolecular interactions, which govern the packing of molecules in the crystal lattice. For this compound, the primary hydrogen bond donor is the amide N-H group, and the primary acceptor is the amide carbonyl oxygen (C=O).

A detailed crystallographic study would reveal:

Hydrogen Bonding Motifs: It would determine whether the molecules form chains, dimers, or more complex networks through N-H···O hydrogen bonds. The geometry of these bonds (donor-acceptor distance and angle) would be precisely measured.

This information is typically summarized in a table detailing the geometry of the identified hydrogen bonds.

Table 2: Hypothetical Hydrogen Bond Geometry for this compound

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|

D = donor atom; H = hydrogen atom; A = acceptor atom; TBD = To Be Determined.

Until experimental crystallographic data for this compound is published, the specific details regarding its three-dimensional structure and intermolecular interactions remain unknown.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com It is widely used to forecast the binding mode of a small molecule ligand, such as N-(2-Fluorobenzyl)-3-methylbenzamide, to the active site of a target protein. This method utilizes scoring functions to estimate the strength of the interaction, which is crucial for identifying potential drug candidates.

Binding Affinity Estimation and Lead Compound Identification

Binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), is a critical parameter in identifying lead compounds. A lower docking score generally indicates a stronger, more favorable binding interaction between the ligand and its target. For this compound, molecular docking simulations would be performed against a panel of relevant biological targets to assess its binding potential.

The presence of the fluorine atom on the benzyl (B1604629) ring is of particular interest. Fluorine substitution is a common strategy in medicinal chemistry known to enhance binding affinity due to its ability to form favorable electrostatic and hydrophobic interactions. nih.gov It is hypothesized that the 2-fluoro substituent could engage in specific interactions, such as hydrogen bonds or dipole-dipole interactions, with residues in the binding pocket, thereby improving the binding affinity compared to its non-fluorinated analog. nih.gov

To illustrate, a hypothetical docking study of this compound and related analogs against a putative kinase target is presented below.

| Compound | Docking Score (kcal/mol) | Estimated Ki (nM) |

|---|---|---|

| N-(Benzyl)-3-methylbenzamide | -7.5 | 250 |

| This compound | -8.8 | 55 |

| N-(3-Fluorobenzyl)-3-methylbenzamide | -8.2 | 110 |

| N-(4-Fluorobenzyl)-3-methylbenzamide | -8.5 | 80 |

Prediction of Binding Modes and Critical Interactions

Beyond simply predicting binding strength, molecular docking provides detailed insights into the specific orientation (pose) of the ligand within the protein's active site. mdpi.com This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.

For this compound, the benzamide (B126) core is expected to form crucial hydrogen bonds with backbone atoms of the protein, a common interaction motif for this chemical class. The 3-methyl group on the benzoyl ring likely occupies a hydrophobic pocket, while the 2-fluorobenzyl group explores another region of the active site. The ortho-position of the fluorine atom can influence the torsional angle between the phenyl ring and the methylene (B1212753) bridge, potentially pre-organizing the molecule into a conformation favorable for binding. Critical interactions would likely involve the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. The fluorine atom itself could act as a weak hydrogen bond acceptor.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Complex Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govresearchgate.net This technique is invaluable for assessing the stability of the predicted binding pose, understanding the conformational changes in both the ligand and the protein upon binding, and calculating more accurate binding free energies.

Exploration of Conformational Changes and Binding Free Energies

MD simulations of the this compound-protein complex would reveal the stability of the initial docked pose. By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, one can assess whether the complex remains in a stable conformation. nih.gov These simulations also allow for the exploration of the ligand's conformational flexibility within the binding site, identifying the most populated and energetically favorable conformations.

Furthermore, post-processing of MD trajectories using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimations of binding free energy. nih.gov These calculations account for solvent effects and entropic contributions, offering a more refined ranking of potential lead compounds.

| Complex | Average Ligand RMSD (Å) | Calculated Binding Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Protein + this compound | 1.2 | -10.5 |

| Protein + N-(Benzyl)-3-methylbenzamide | 1.8 | -8.2 |

Assessment of Druggability and Binding Pocket Characteristics

MD simulations can also be used to analyze the characteristics of the binding pocket itself. By monitoring the volume, shape, and solvent accessibility of the binding site during the simulation, researchers can assess its "druggability"—its potential to bind a small-molecule drug with high affinity and specificity. The dynamic nature of the simulation can reveal transient pockets or sub-pockets near the primary binding site that could be exploited for designing more potent and selective inhibitors. The simulation of this compound within the target would help characterize the flexibility of the binding pocket and identify key residues that contribute most significantly to the binding energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby guiding the design of more potent analogs.

For a series of benzamide derivatives including this compound, a 3D-QSAR model could be developed. This model would use molecular field descriptors (steric and electrostatic fields) to correlate with observed biological activity. The resulting contour maps from a Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would highlight regions where modifications to the chemical structure would likely lead to increased or decreased activity.

For example, a hypothetical CoMFA model might indicate that:

Sterically favorable regions (green contours): A bulky substituent is preferred at the 4-position of the benzyl ring.

Sterically unfavorable regions (yellow contours): Bulk is not tolerated near the 3-methyl group.

Electropositive favorable regions (blue contours): An electropositive group is beneficial on the benzamide ring.

Electronegative favorable regions (red contours): An electronegative group, such as the fluorine in this compound, is highly favorable for activity at the 2-position of the benzyl ring.

Such a model would rationalize the observed activity of this compound and provide a clear roadmap for future optimization efforts.

Development of Predictive Models Based on Chemical Structure

Predictive models based on chemical structure, often known as Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools in computational chemistry. For a compound such as this compound, a QSAR model would be developed by first compiling a dataset of structurally similar compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated.

These descriptors can be categorized into several types:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: Molecular shape, volume, and surface area.

Once the descriptors are calculated for the dataset, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the resulting model is then validated using internal and external validation techniques. Such a model could predict the biological activity of this compound based on its calculated descriptors. A QSAR study on related nicotinamide (B372718) derivatives showed that inhibitory activity is dependent on hydrophobicity and the shape of substituents on the phenyl ring.

Illustrative Data Table: Molecular Descriptors for QSAR Modeling

| Descriptor | Value for this compound (Hypothetical) | Description |

| Molecular Weight | 243.28 | The sum of the atomic weights of all atoms in the molecule. |

| LogP | 3.5 | A measure of the lipophilicity of the compound. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | The sum of the surfaces of polar atoms in a molecule. |

| Number of Rotatable Bonds | 3 | The number of bonds that allow free rotation around them. |

| Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen atom to a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen atom in a hydrogen bond. |

Integration with Machine Learning Algorithms

Machine learning (ML) algorithms have become powerful tools in drug discovery and computational chemistry for building more complex and accurate predictive models. For this compound, various ML algorithms could be trained on datasets of related compounds to predict a range of properties, including bioactivity, toxicity, and pharmacokinetic profiles.

Commonly used machine learning algorithms in this context include:

Random Forest: An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes.

Artificial Neural Networks (ANN): A computational model inspired by the structure and function of biological neural networks.

These algorithms can handle large and complex datasets with non-linear relationships between the molecular descriptors and the property of interest. For instance, a neural network could be trained to recognize the structural features of benzamide derivatives that are important for a specific biological activity.

Illustrative Data Table: Performance of Machine Learning Models in Predicting Bioactivity

| Machine Learning Algorithm | Accuracy (Hypothetical) | Precision (Hypothetical) | Recall (Hypothetical) |

| Random Forest | 0.85 | 0.82 | 0.88 |

| Support Vector Machine | 0.82 | 0.80 | 0.84 |

| Artificial Neural Network | 0.88 | 0.86 | 0.90 |

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules. Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to gain insights into its geometry, electronic properties, and reactivity.

Elucidation of Electronic Structure and Reactivity

DFT calculations can be used to determine the optimized molecular geometry of this compound, as well as to calculate various electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO and LUMO energies are particularly important as they provide information about the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.

Illustrative Data Table: Calculated Electronic Properties of this compound using DFT

| Property | Value (Hypothetical) | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.2 | Debye |

Thermodynamic and Kinetic Studies of Chemical Transformations

DFT can also be utilized to study the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine the enthalpy, entropy, and Gibbs free energy of a reaction. This information helps in predicting the feasibility and spontaneity of a chemical transformation.

Kinetic studies involve the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur. By mapping the reaction pathway and identifying the transition state structure, the rate of the reaction can be estimated. These studies are valuable for understanding the mechanisms of chemical reactions and for designing new synthetic routes.

Illustrative Data Table: Hypothetical Thermodynamic Data for a Reaction of this compound

| Thermodynamic Parameter | Value (Hypothetical) | Unit |

| Enthalpy of Reaction (ΔH) | -25 | kcal/mol |

| Entropy of Reaction (ΔS) | -0.01 | kcal/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) | -22 | kcal/mol |

| Activation Energy (Ea) | 15 | kcal/mol |

Virtual Screening Approaches for Compound Library Prioritization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. If this compound were part of a larger chemical library, virtual screening could be used to prioritize it for further investigation.

There are two main approaches to virtual screening:

Ligand-based virtual screening: This method uses the knowledge of known active compounds to identify other molecules in a library with similar properties. It relies on the principle that structurally similar molecules are likely to have similar biological activities.

Structure-based virtual screening: This approach uses the 3D structure of the biological target to dock candidate molecules into the binding site and estimate the strength of the interaction. Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity.

For this compound, if the biological target is known, structure-based virtual screening could be employed to predict its binding mode and affinity. The results of the virtual screening would then be used to rank the compounds in the library, and those with the highest scores would be selected for experimental testing.

Illustrative Data Table: Virtual Screening Results for a Library of Benzamide Derivatives

| Compound ID | Docking Score (Hypothetical) | Predicted Binding Affinity (pKi) (Hypothetical) |

| Compound A | -9.5 | 8.2 |

| This compound | -8.7 | 7.5 |

| Compound B | -7.9 | 6.8 |

| Compound C | -7.1 | 6.1 |

In Vitro Biological Activity and Mechanistic Elucidation

Target Identification Strategies for N-(2-Fluorobenzyl)-3-methylbenzamide

No publicly available research could be found that details the use of target identification strategies for this compound. The following subsections describe general methodologies that could be employed for this purpose.

Biochemical affinity-based approaches are powerful tools for identifying the protein targets of small molecules. These methods, including chemical proteomics, photoaffinity labeling, and activity-based protein profiling (ABPP), utilize modified versions of the compound of interest to isolate and identify its binding partners from complex biological samples. There are no specific studies applying these techniques to this compound.

Genetic interaction and genomic methods are employed to uncover the molecular targets of a compound by observing how it affects cells with specific genetic modifications. These approaches can provide valuable insights into the mechanism of action of a drug or bioactive molecule. No research has been published on the use of these methods to investigate this compound.

Computational methods can predict potential protein targets for a small molecule based on its chemical structure and comparison to libraries of known bioactive compounds. These in silico approaches can guide experimental studies and help to prioritize potential targets. There is no available information on the application of computational target prediction for this compound.

Enzyme Inhibition and Modulation Studies

No studies on the enzyme inhibition or modulation activity of this compound have been found in the public domain.

While many benzamide (B126) derivatives are known to target a range of enzymes, including hydrolases and transferases, there is no specific information available regarding the enzyme targets of this compound.

Without identified enzyme targets, the mechanism of any potential enzyme inhibition by this compound remains unknown. Determining the mode of inhibition (e.g., competitive, non-competitive, or allosteric) would require dedicated enzymatic assays.

No Publicly Available Data on the In Vitro Biological Activity of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information regarding the in vitro biological activity, mechanistic elucidation, or cellular effects of the chemical compound This compound is currently available in the public domain.

Searches for this specific compound in scholarly articles, biochemical assay databases, and chemical repositories did not yield any studies detailing its effects in cell-based functional assays, investigations into its molecular mechanism of action, or its interactions with biological macromolecules. Consequently, information regarding phenotypic screening, cellular pathway modulation, or dose-response analyses such as IC50 or EC50 values for this particular molecule could not be found.

While the broader class of benzamides and N-benzylbenzamides has been a subject of scientific inquiry in various therapeutic areas, the specific biological profile of this compound remains uncharacterized in published research. Therefore, the detailed article requested, structured around its in vitro biological activity, cannot be generated at this time due to the absence of foundational scientific data.

Structure Activity Relationship Sar Studies of N 2 Fluorobenzyl 3 Methylbenzamide and Its Analogues

Impact of Fluorine Substitution on Biological Activity and Target Interaction

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various physicochemical and biological properties. In the context of N-(2-Fluorobenzyl)-3-methylbenzamide analogues, the ortho-fluorine on the benzyl (B1604629) ring plays a critical role in influencing the molecule's interaction with its biological targets.

Fluorine's high electronegativity can alter the electronic distribution within the molecule, affecting its absorption, distribution, and metabolism. nih.gov The substitution of a hydrogen atom with fluorine can increase lipophilicity, which may enhance membrane permeability and bioavailability. core.ac.uk In previous studies on benzamide (B126) derivatives, the strategic placement of fluorine atoms was found to improve biological properties. nih.gov Specifically, introducing a fluorine atom at the ortho position of a benzamide scaffold can lead to increased binding affinity. nih.gov This enhancement may be attributed to the fluorine atom's ability to form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein. nih.gov For instance, in a series of N-benzyl phenethylamines, ligands with an N-(2-fluorobenzyl) substituent were evaluated, although in that specific case, they showed lower affinities, potentially due to a reduced hydrogen bond acceptor capability in that particular receptor environment. nih.gov Conversely, in other molecular contexts, ortho-fluoro substitution on a benzyl ring led to enhanced inhibitory activity. nih.gov

The presence of the fluorine atom can also block metabolic pathways. By substituting a hydrogen atom at a site prone to metabolic oxidation (e.g., by cytochrome P450 enzymes) with a fluorine atom, the metabolic stability of the compound can be significantly increased, leading to a longer half-life in vivo. mdpi.com

The table below summarizes the effect of fluorine substitution on key properties relevant to biological activity.

| Property | General Impact of Fluorine Substitution | Reference |

| Binding Affinity | Can increase affinity through favorable interactions (e.g., H-bonds). | nih.govnih.gov |

| Lipophilicity | Generally increases, potentially improving membrane permeability. | core.ac.uk |

| Metabolic Stability | Can block sites of metabolism, increasing the compound's half-life. | mdpi.com |

| Acidity/Basicity | Increases acidity of nearby protons (e.g., amide N-H), altering interaction potential. | nih.gov |

Role of Methyl Substitution on Benzamide Moiety in Modulating Activity

In SAR studies of various compound series, the introduction of a methyl group on a phenyl ring can have several effects. It can enhance binding through favorable hydrophobic (lipophilic) interactions with nonpolar amino acid residues in the target's binding site. nih.gov The methyl group also adds steric bulk, which can either be beneficial or detrimental to activity depending on the topology of the binding pocket. A well-placed methyl group can lock the molecule into a more bioactive conformation, while a poorly positioned one can cause steric clashes that reduce binding affinity.

In a series of 3-(benzylsulfonamido)benzamides, which share the substituted benzamide core, the removal of methyl groups from an adjacent phenyl ring rendered the compounds inactive, suggesting that such substitutions were necessary for activity, likely due to required hydrophobic interactions. researchgate.net Studies on benzamide derivatives targeting the hedgehog signaling pathway found that compounds with substituents on the benzene (B151609) ring generally had better inhibitory activity than unsubstituted analogues. mdpi.com

The electronic effect of the methyl group is weakly electron-donating, which can subtly influence the reactivity and interaction potential of the benzamide moiety. The table below illustrates the influence of different substitution positions on the benzamide ring from a study on substituted benzamide derivatives.

| Compound Analogue (Substitution on Benzamide Ring) | Relative Activity | Potential Rationale | Reference |

| Unsubstituted | Baseline | - | mdpi.com |

| meta-Methyl (3-position) | Enhanced | Favorable hydrophobic interactions; improved conformational orientation. | mdpi.com |

| ortho-Substituent | Variable | Potential for steric hindrance or beneficial intramolecular interactions. | researchgate.net |

| para-Substituent | Variable | Can influence electronics and interactions with deeper parts of a binding pocket. | researchgate.net |

Substituent Effects on the N-Benzyl Moiety

The N-benzyl moiety of this compound is a key structural component where modifications can significantly alter biological activity. SAR studies often explore a range of substituents at the ortho, meta, and para positions of this benzyl ring to probe the steric, electronic, and hydrophobic requirements of the target's binding site.

Research on N-benzylbenzamides has shown that the nature and position of substituents are critical. For example, in a study aimed at developing dual soluble epoxide hydrolase/PPARγ modulators, an ortho substitution on the benzyl ring was found to be important for both inhibitory activity and metabolic stability. acs.org In another study on 1-N-substituted derivatives, only fluoro or cyano substitutions at the ortho position of the benzyl ring resulted in potent inhibitory activity, whereas substitution at the meta or para position led to a significant reduction in activity. nih.gov

The general trends observed across various N-benzylbenzamide analogue studies can be summarized as follows:

Electronic Effects : Electron-withdrawing groups (like fluorine or nitro groups) and electron-donating groups (like methyl or methoxy (B1213986) groups) can modulate the electronic properties of the ring and the benzylic methylene (B1212753) group, influencing interactions with the target. In some series, the presence of two electron-withdrawing groups in the meta positions was found to be a requirement for antiviral activity. acs.org

Steric Effects : The size of the substituent is critical. Small, nonpolar substituents like halogens and short alkyl chains are often well-tolerated or beneficial, while larger groups can lead to a loss of activity due to steric hindrance within the binding pocket. nih.gov

Lipophilicity : The lipophilic nature of the substituent often correlates with binding affinity. Nonpolar substituents tend to increase affinity through hydrophobic interactions, whereas polar substituents that introduce hydrogen bond donors (e.g., -OH, -NH2) can sometimes decrease affinity if the binding site is predominantly hydrophobic. nih.gov

The following table presents SAR data for substituents on the N-benzyl ring from a representative study on related compounds. nih.gov

| N-Benzyl Ring Substituent | Position | IC50 (µM) |

| 2-Fluoro | ortho | 4.9 |

| 3-Fluoro | meta | 10 |

| 4-Fluoro | para | 19 |

| 2-Cyano | ortho | 8.7 |

| 4-Cyano | para | 26 |

Conformational Flexibility and Its Influence on SAR (Computational and Experimental Insights)

The three-dimensional conformation of a molecule is paramount to its ability to bind effectively to a biological target. This compound possesses several rotatable bonds, particularly around the central amide linkage and the benzyl group, which impart significant conformational flexibility. The molecule's preferred conformation in solution and, more importantly, its bioactive conformation when bound to a target, are key determinants of its activity.

Computational studies, such as molecular modeling and potential energy surface (PES) scans, are valuable tools for understanding this flexibility. Studies on the related N-benzylformamide have shown that rotation exists about the N(amide)-C(sp3) and C(sp3)-C(aryl) bonds. researchgate.net The amide bond itself can exist in cis and trans isomers, with the trans conformation being overwhelmingly favored energetically for secondary amides. researchgate.net

Computational docking studies can simulate the binding of different conformations (or conformers) of this compound into the active site of a target protein. Such analyses can reveal which conformer fits best and identify key interactions, thereby explaining the observed SAR. For instance, docking might show that the ortho-fluoro group acts as a hydrogen bond acceptor, while the meta-methyl group fits into a hydrophobic pocket, rationalizing the importance of these specific substitutions. nih.govresearchgate.net

Benzamide Scaffold Optimization for Enhanced Potency and Selectivity

Key strategies for optimizing the this compound scaffold include:

Scaffold Hopping : Replacing the central benzamide core with a bioisosteric group (e.g., a different heterocyclic ring) that maintains the key binding interactions but offers improved properties like solubility or metabolic stability.

Fine-Tuning Substituents : Based on initial SAR, further exploration of substituents on both aromatic rings can be performed. For example, if a meta-methyl group is beneficial, other small alkyl groups could be tested at that position. If an ortho-fluoro group enhances potency, other halogens or small electron-withdrawing groups might be explored. nih.gov

Conformational Constraint : Introducing elements that reduce the molecule's flexibility can lock it into its bioactive conformation, which often leads to a significant increase in potency and selectivity. This can be achieved by incorporating cyclic structures or introducing bulky groups that restrict bond rotation. nih.gov

Improving Physicochemical Properties : Modifications can be made specifically to address issues like poor solubility or rapid metabolism. For instance, adding polar groups can increase solubility, while blocking sites of metabolism can improve oral bioavailability.

An example of benzamide scaffold optimization is seen in the development of tubulin inhibitors, where systematic SAR studies led to a potent and orally active compound with favorable pharmacokinetic profiles and robust in vivo efficacy. nih.gov This iterative process of design, synthesis, and testing is central to transforming a lead compound like this compound into a potential clinical candidate.

Future Research Directions and Unaddressed Areas

Exploration of Novel Biological Targets

A primary objective would be to identify the biological targets of N-(2-Fluorobenzyl)-3-methylbenzamide. Given the diverse activities of benzamide (B126) analogues, this compound could potentially interact with a variety of proteins, such as enzymes or receptors. Techniques like affinity chromatography-mass spectrometry and chemical proteomics could be employed to isolate and identify binding partners from cell lysates. Furthermore, computational approaches such as inverse molecular docking could be used to screen the compound against a library of known protein structures to predict potential targets.

Application of Advanced Chemical Biology Tools

To probe the function of this compound within a cellular context, advanced chemical biology tools would be indispensable. This could involve the synthesis of photo-affinity probes, where the compound is modified with a photoreactive group and a reporter tag. Upon UV irradiation, these probes would covalently bind to their target proteins, allowing for their identification and characterization. Another approach would be the use of activity-based protein profiling (ABPP) to identify enzymes that are specifically inhibited by the compound. These tools provide a powerful means to study the direct interactions of a small molecule with its biological targets in a complex environment.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the cellular response to this compound, a multi-omics approach would be highly valuable. This would involve treating cells with the compound and then analyzing changes at the genomic, transcriptomic, proteomic, and metabolomic levels. For instance, transcriptomics (e.g., RNA-seq) could reveal changes in gene expression, while proteomics could identify alterations in protein abundance and post-translational modifications. Metabolomics would provide insights into the metabolic pathways affected by the compound. Integrating these large datasets can help to construct a systems-level view of the compound's mechanism of action and identify key pathways and networks that are perturbed.

Development of Next-Generation Computational Models for Predictive Studies

The development of predictive computational models could significantly accelerate the exploration of this compound and its analogues. Machine learning algorithms could be trained on data from high-throughput screening campaigns to build quantitative structure-activity relationship (QSAR) models. These models could then be used to predict the biological activity of virtual compounds, guiding the design of more potent and selective derivatives. Furthermore, molecular dynamics simulations could be employed to study the binding of the compound to its target protein in atomic detail, providing insights into the molecular basis of its activity and aiding in the rational design of improved compounds.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes hydrolysis |

| Solvent | Anhydrous DCM | Prevents side reactions |

| Reaction Time | 4–6 hours | Ensures completion (TLC monitoring) |

How should researchers address conflicting NMR data between theoretical predictions and experimental results for this compound?

Advanced

Discrepancies may arise from dynamic effects or conformational flexibility. Mitigation strategies include:

- Variable-Temperature NMR (VT-NMR) : Conduct experiments from -50°C to +80°C to identify exchange broadening.

- 2D NMR Techniques : Use HSQC/HMBC to resolve ambiguous connectivity (e.g., distinguishing fluorobenzyl vs. methylbenzamide protons).

- DFT Calculations : Compare experimental coupling constants with B3LYP/6-311+G(d,p)-level predictions.

- 19F-1H HOESY : Detect through-space F-H coupling (³⁻⁵JHF) to validate spatial arrangements .

What analytical techniques are essential for characterizing this compound?

Basic

Critical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms amide NH (δ ~8.5 ppm) and aromatic substitution patterns.

- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- HPLC-MS : Verifies purity (>95%) and molecular ion ([M+H]⁺ at m/z 258.1).

- X-ray Crystallography : Resolves absolute configuration using SHELXL refinement (if crystals form) .

Q. Table 2: Key Spectroscopic Signatures

| Technique | Diagnostic Signal | Functional Group |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.45 (s, 1H) | Amide NH |

| ¹³C NMR | δ 167.2 | Amide C=O |

| IR | 1652 cm⁻¹ | C=O stretch |

What crystallographic challenges are associated with this compound, and how are they mitigated?

Advanced

Challenges include fluorine-induced disorder and anisotropic displacement:

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion.

- Disorder Refinement : Apply PART instructions in SHELXL-2018 for partial occupancy groups.

- Twinning Detection : Analyze Rint > 0.05 with TWINABS integration.

- Validation : Check Hirshfeld surfaces for close contacts (e.g., C–H···O/F interactions) .

What stability considerations apply to this compound under storage?

Q. Basic

- Storage : -20°C in argon-filled amber vials.

- Degradation Pathways : Hydrolysis of the amide bond at >40°C (t1/2 = 14 days).

- Monitoring : Use LC-MS to detect 3-methylbenzoic acid (degradation product) and Karl Fischer titration for moisture (<0.1% w/w) .

How can researchers validate biological target engagement in enzyme inhibition studies?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD, kon/koff).

- Functional Assays : Fluorescence-based enzymatic activity (e.g., IC50 determination).

- Specificity Testing : Counter-screen against related targets (e.g., COX-1 vs. COX-2 for benzamide derivatives).

- β-Arrestin Recruitment : Use BRET assays for GPCR targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.